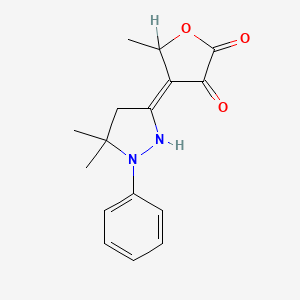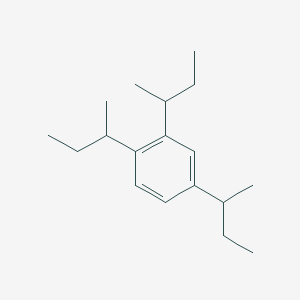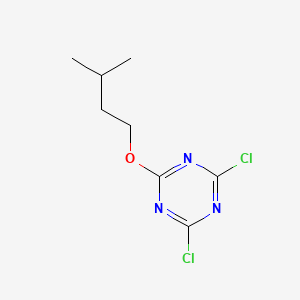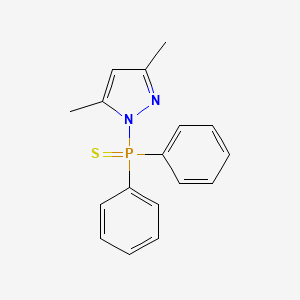![molecular formula C15H11I4NO3S B14590460 4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine CAS No. 61458-35-3](/img/structure/B14590460.png)
4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine is a synthetic compound that is structurally related to thyroxine, a hormone produced by the thyroid gland
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine typically involves multiple steps, starting from L-tyrosine. The process includes nitration, acetylation, esterification, and iodination reactions. One common synthetic route involves the following steps :
Nitration: L-tyrosine is nitrated to form 3,5-dinitro-L-tyrosine.
Acetylation: The nitro compound is acetylated to protect the amino group.
Esterification: The acetylated compound is esterified to form an ethyl ester.
Coupling: The ester is coupled with p-methoxyphenol to form a diphenylether.
Hydrogenation: The diphenylether is hydrogenated to form a diamine.
Iodination: The diamine undergoes iodination to introduce iodine atoms at specific positions.
Demethylation and Hydrolysis: The final steps involve demethylation and hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove iodine atoms or modify the sulfanyl group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated derivatives .
Scientific Research Applications
4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in thyroid-related disorders.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of 4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine involves its interaction with thyroid hormone receptors. The compound mimics the action of natural thyroid hormones, binding to these receptors and modulating gene expression. This interaction influences various metabolic processes, including protein synthesis, carbohydrate metabolism, and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Levothyroxine: A synthetic form of thyroxine used to treat hypothyroidism.
Triiodothyronine (T3): Another thyroid hormone with three iodine atoms, known for its potent biological activity.
Dextrothyroxine: A synthetic isomer of thyroxine used to treat hyperlipidemia
Uniqueness
4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine is unique due to the presence of a sulfanyl group, which is not found in natural thyroid hormones. This structural difference may confer distinct biological properties and potential therapeutic advantages .
Properties
CAS No. |
61458-35-3 |
|---|---|
Molecular Formula |
C15H11I4NO3S |
Molecular Weight |
792.9 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenyl)sulfanyl-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H11I4NO3S/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1 |
InChI Key |
DWKVYZXDUZUUKT-LBPRGKRZSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1I)SC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1I)SC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)



![2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14590436.png)




![2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal](/img/structure/B14590465.png)
![{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid](/img/structure/B14590472.png)
![N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide](/img/structure/B14590479.png)
